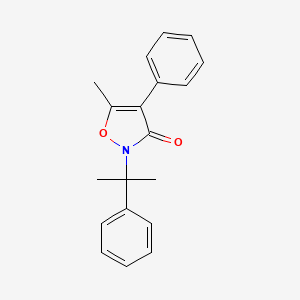![molecular formula C18H22N3O+ B12569455 5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium CAS No. 189232-30-2](/img/structure/B12569455.png)
5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium is an organic cation with the molecular formula C18H22N3O+. This compound is part of the phenazine family, known for their diverse biological properties, including antimicrobial, antitumor, and antioxidant activities . The phenazine framework has emerged as a significant synthetic target due to its applications in both medicinal and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including 5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium, typically involves several methods:
Wohl–Aue Method: This method involves the condensation of 1,2-diaminobenzenes with 2C-units.
Beirut Method: This method includes the reductive cyclization of diphenylamines.
Oxidative Cyclization: This involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Industrial Production Methods
Industrial production of phenazine derivatives often employs multicomponent approaches and Pd-catalyzed N-arylation to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antitumor properties.
Medicine: Potential use in developing new drugs due to its biological activities.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism by which 5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium exerts its effects involves interaction with molecular targets and pathways. It may act by inhibiting specific enzymes or interacting with DNA, leading to its antimicrobial and antitumor activities .
Comparison with Similar Compounds
Similar Compounds
3-amino-7-(dimethylamino)phenothiazin-5-ium: An organic cation used as a histological dye.
5-Ethyl-3-[(2-hydroxyethyl)amino]phenazin-5-ium iodide: Another phenazine derivative with similar properties.
Uniqueness
5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other phenazine derivatives .
Properties
CAS No. |
189232-30-2 |
|---|---|
Molecular Formula |
C18H22N3O+ |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-[(10-ethylphenazin-10-ium-2-yl)amino]butan-1-ol |
InChI |
InChI=1S/C18H21N3O/c1-2-21-17-8-4-3-7-15(17)20-16-10-9-14(13-18(16)21)19-11-5-6-12-22/h3-4,7-10,13,22H,2,5-6,11-12H2,1H3/p+1 |
InChI Key |
HIOBUGZDCYNGRM-UHFFFAOYSA-O |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=NC3=CC=CC=C31)NCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12569378.png)
![1-Chloro-3-{[4-(3-iodopropyl)phenyl]sulfanyl}benzene](/img/structure/B12569380.png)
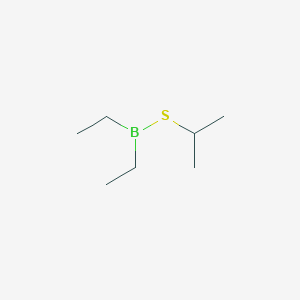
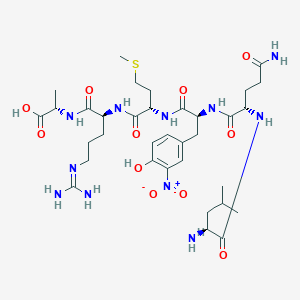
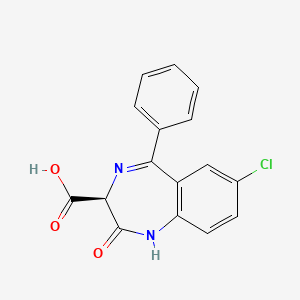

![Dibutyl[(4-methylphenyl)methyl]tellanium bromide](/img/structure/B12569396.png)
![3-Penten-2-one, 4-[(dimethyloctylsilyl)oxy]-](/img/structure/B12569403.png)

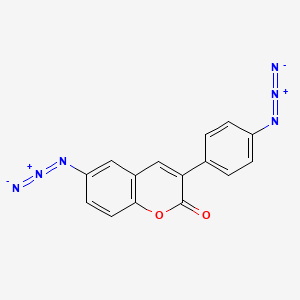
![N,N-Dimethyl-2-[(2-methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B12569427.png)

